molecular formula C12H19N3O2S B2552857 tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate CAS No. 1373516-32-5

tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

Cat. No.: B2552857
CAS No.: 1373516-32-5
M. Wt: 269.36
InChI Key: CBTULJANIYAMDM-SSDOTTSWSA-N
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Description

tert-Butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a benzothiazole ring. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Future Directions

The future directions for the study and use of this compound could include further investigation of its synthesis, structural analysis, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in areas such as medicine or materials science could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under anhydrous conditions with a base and the anhydride Boc2O (di-tert-butyl dicarbonate). The reaction mixture is cooled to 0°C and stirred for 1 hour, followed by stirring at room temperature for 18 hours .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, LiAlH4

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various organic compounds, including peptides and heterocycles .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This process is crucial for its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is unique due to its specific structure, which includes a benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTULJANIYAMDM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373516-32-5
Record name tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
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